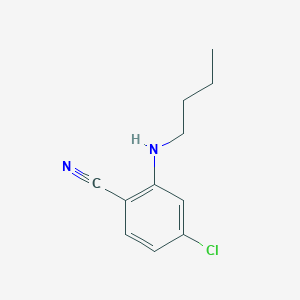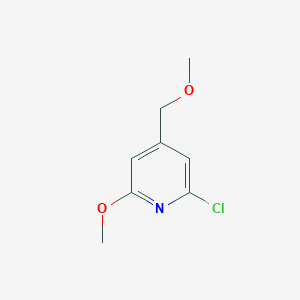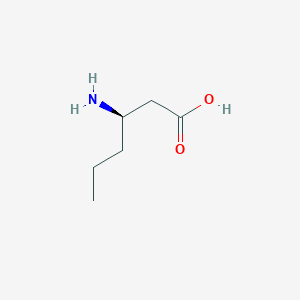
3-(Tetrahydro-pyran-4-yl)-5-trifluoromethyl-phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Tetrahydro-pyran-4-yl)-5-trifluoromethyl-phenylamine is an organic compound characterized by the presence of a tetrahydropyran ring, a trifluoromethyl group, and an amine group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetrahydro-pyran-4-yl)-5-trifluoromethyl-phenylamine typically involves multiple steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of 1,5-diols.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or the amine to an amine derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Methylated derivatives and reduced amine forms.
Substitution: Halogenated, nitrated, and sulfonated phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(Tetrahydro-pyran-4-yl)-5-trifluoromethyl-phenylamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound for understanding how such groups influence molecular interactions and stability.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a pharmaceutical intermediate. Its structural features make it a candidate for developing drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 3-(Tetrahydro-pyran-4-yl)-5-trifluoromethyl-phenylamine exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Tetrahydro-pyran-4-yl)-phenylamine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
5-Trifluoromethyl-2-phenylamine: Lacks the tetrahydropyran ring, affecting its stability and biological activity.
3-(Tetrahydro-pyran-4-yl)-5-methyl-phenylamine:
Uniqueness
The presence of both the tetrahydropyran ring and the trifluoromethyl group in 3-(Tetrahydro-pyran-4-yl)-5-trifluoromethyl-phenylamine makes it unique. This combination imparts distinct chemical properties, such as increased stability and reactivity, which are valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C12H14F3NO |
|---|---|
Poids moléculaire |
245.24 g/mol |
Nom IUPAC |
3-(oxan-4-yl)-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)10-5-9(6-11(16)7-10)8-1-3-17-4-2-8/h5-8H,1-4,16H2 |
Clé InChI |
PLNXFZNGEXRHOP-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1C2=CC(=CC(=C2)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl[2-(methylsulfanyl)ethyl]amine](/img/structure/B12088929.png)






![3-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]propane-1,2-diol](/img/structure/B12088977.png)





